Homotrypanothione disulfide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H49N9O10S2 |
|---|---|
Molecular Weight |
735.9 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(4R,24R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,20,23-tetraoxo-1,2-dithia-6,9,13,19,22-pentazacyclopentacos-24-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H49N9O10S2/c29-17(27(44)45)5-7-21(38)36-19-15-48-49-16-20(37-22(39)8-6-18(30)28(46)47)26(43)35-14-24(41)33-12-4-10-31-9-2-1-3-11-32-23(40)13-34-25(19)42/h17-20,31H,1-16,29-30H2,(H,32,40)(H,33,41)(H,34,42)(H,35,43)(H,36,38)(H,37,39)(H,44,45)(H,46,47)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
RNFGJWAPSRFYAS-MUGJNUQGSA-N |
Isomeric SMILES |
C1CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Biosynthesis and Metabolic Integration of Homotrypanothione Disulfide
Precursor Acquisition and Metabolic Pathways
Dependence on Exogenous Diamine and Polyamine Scavenging in Trypanosoma cruzi
Trypanosoma cruzi is auxotrophic for polyamines, meaning it cannot synthesize them on its own and must acquire them from its host. researchgate.netmdpi.com This dependency is a critical aspect of the parasite's biology, as polyamines are essential for various cellular processes, including cell growth, differentiation, and the synthesis of key metabolites like homotrypanothione (B1264196). mdpi.comresearchgate.net The parasite has evolved sophisticated transport systems to scavenge diamines and polyamines from the host environment. researchgate.netnih.gov These transporters are high-affinity permeases located on the parasite's cell surface. researchgate.netnih.gov
The uptake of these essential molecules is not a passive process. T. cruzi possesses specific transport systems for diamines like putrescine and cadaverine (B124047), as well as for polyamines such as spermidine (B129725). nih.govmedicinabuenosaires.comlshtm.ac.uk The activity of these transporters can be regulated based on the intracellular needs of the parasite for polyamines, demonstrating a dynamic adaptation to its environment. medicinabuenosaires.com This reliance on external sources for polyamine acquisition is a key metabolic vulnerability of the parasite. researchgate.netnih.gov
Inability of Trypanosoma cruzi to Synthesize Diamines De Novo
Unlike many other organisms, including other trypanosomatids like Trypanosoma brucei and Leishmania, T. cruzi is incapable of de novo synthesis of diamines such as putrescine and cadaverine. nih.govnih.govnih.gov This is due to the absence of key enzymes in the polyamine biosynthetic pathway. mdpi.comnih.gov Specifically, T. cruzi lacks ornithine decarboxylase (ODC) and arginine decarboxylase, the enzymes responsible for converting ornithine and arginine into putrescine. mdpi.comnih.gov
Radiolabeling studies have confirmed that the epimastigote stage of T. cruzi does not synthesize significant amounts of putrescine and cadaverine on its own. nih.gov Instead, it actively scavenges these diamines from the growth medium. nih.gov This fundamental metabolic limitation underscores the parasite's absolute dependence on its host for survival and proliferation. nih.govnih.gov
Incorporation of Cadaverine into Aminopropylcadaverine (B1199963) and Homotrypanothione
Once scavenged from the host, cadaverine is readily incorporated into the parasite's metabolic pathways. nih.gov T. cruzi possesses the enzymatic machinery to convert cadaverine into its aminopropylated derivatives, aminopropylcadaverine and bis(aminopropyl)cadaverine. lshtm.ac.uknih.gov This process is analogous to the conversion of putrescine to spermidine and spermine. nih.gov
Crucially, aminopropylcadaverine serves as a precursor for the synthesis of homotrypanothione. medicinabuenosaires.comnih.gov This novel polyamine-thiol conjugate is formed by the conjugation of two molecules of glutathione (B108866) to aminopropylcadaverine. nih.gov The ability of T. cruzi to utilize cadaverine to produce a functional analogue of trypanothione (B104310) highlights its metabolic flexibility in adapting to the available precursors in the host environment. medicinabuenosaires.com
Enzymatic Synthesis of Homotrypanothione
Role of Trypanothione Synthetase (TryS) in Polyamine-Glutathione Conjugation
The synthesis of both trypanothione and homotrypanothione in T. cruzi is catalyzed by a single, bifunctional enzyme known as trypanothione synthetase (TryS). asm.orguniprot.org This enzyme facilitates the ATP-dependent, stepwise conjugation of two glutathione molecules to a polyamine. asm.orgnih.gov In the case of homotrypanothione synthesis, TryS first conjugates a molecule of glutathione to aminopropylcadaverine to form glutathionylaminopropylcadaverine, and then adds a second glutathione molecule to create homotrypanothione. uniprot.org
TryS is a critical enzyme for the parasite's survival, as trypanothione and its analogues are essential for maintaining redox balance and protecting against oxidative stress. medicinabuenosaires.commdpi.complos.org The enzyme itself is a monomeric protein with two distinct catalytic domains. mdpi.com
Substrate Promiscuity of Trypanosoma cruzi Trypanothione Synthetase (TcTryS) for Various Polyamines
A remarkable feature of T. cruzi Trypanothione Synthetase (TcTryS) is its broad substrate specificity. nih.govnih.gov Unlike the TryS enzymes in some other trypanosomatids, TcTryS can utilize a variety of polyamines as substrates for conjugation with glutathione. medicinabuenosaires.comnih.gov
This promiscuity allows TcTryS to synthesize not only trypanothione (from spermidine) and homotrypanothione (from aminopropylcadaverine), but also other analogues such as bis(glutathionyl)spermine (B1265024) from spermine. nih.govnih.gov Kinetic studies have shown that TcTryS can catalyze the formation of these various thiol-polyamine conjugates with comparable or even better efficiency than with its conventional substrate, spermidine. nih.gov This metabolic adaptability likely provides T. cruzi with a survival advantage by allowing it to produce essential redox-active compounds from a wider range of scavenged precursors. nih.gov
| Substrate of TcTryS | Product(s) |
| Spermidine | Glutathionylspermidine (B10777622), Trypanothione |
| Aminopropylcadaverine | Glutathionylaminopropylcadaverine, Homotrypanothione |
| Spermine | Glutathionylspermine, Bis(glutathionyl)spermine |
| N8-acetylspermidine | N1-glutathionyl-N8-acetylspermidine |
| N-acetylspermine | N1-glutathionyl-N12-acetylspermine |
Identification and Biosynthesis of Related Bis(glutathionyl)spermine and Other Novel Thiols
In addition to trypanothione and homotrypanothione, the kinetoplastid Trypanosoma cruzi possesses the metabolic flexibility to synthesize other novel polyamine-thiol conjugates. This capability stems from the broad substrate specificity of its trypanothione synthetase/amidase (TcTryS) and its reliance on scavenging exogenous polyamines. nih.gov Since T. cruzi cannot synthesize putrescine itself, it is dependent on high-affinity transporters to acquire necessary polyamines from its environment, which can sometimes limit the availability of spermidine for trypanothione synthesis. nih.gov
To overcome this potential limitation, the parasite can utilize other available polyamines as substrates for conjugation with glutathione. nih.gov Research has led to the purification and identification of several novel thiols from T. cruzi epimastigotes. Their structures were determined using matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry and subsequently confirmed through enzymatic synthesis with recombinant TcTryS. nih.gov These identified compounds include N¹,N¹²-bis(glutathionyl)spermine, N¹-glutathionyl-N⁸-acetylspermidine, and N¹-glutathionyl-N¹²-acetylspermine. nih.gov
The biosynthesis of these analogues is catalyzed by TcTryS, which can efficiently use spermine, N⁸-acetylspermidine, and N-acetylspermine as substrates in addition to spermidine. nih.gov Kinetic analyses have shown that TcTryS catalyzes the formation of these novel thiols with parameters comparable to or even better than those for spermidine. nih.gov Furthermore, the disulfide form of N¹,N¹²-bis(glutathionyl)spermine has been demonstrated to be a physiological substrate for recombinant trypanothione reductase, with reduction kinetics similar to those of trypanothione and homotrypanothione disulfides. nih.gov Despite having access to and utilizing various polyamines, T. cruzi in all its life stages—epimastigote, trypomastigote, and amastigote—shows a preference for synthesizing trypanothione when spermidine is available. nih.gov
Table 1: Novel Thiols Identified in Trypanosoma cruzi
| Novel Thiol | Polyamine Precursor | Biosynthetic Enzyme |
|---|---|---|
| N¹,N¹²-bis(glutathionyl)spermine | Spermine | Trypanothione Synthetase/Amidase (TcTryS) |
| N¹-glutathionyl-N⁸-acetylspermidine | N⁸-acetylspermidine | Trypanothione Synthetase/Amidase (TcTryS) |
| N¹-glutathionyl-N¹²-acetylspermine | N-acetylspermine | Trypanothione Synthetase/Amidase (TcTryS) |
Comparative Analysis of Homotrypanothione Biosynthetic Capacity Across Kinetoplastida
The capacity to synthesize homotrypanothione is a notable metabolic feature that distinguishes Trypanosoma cruzi from other well-studied kinetoplastids, such as African trypanosomes (Trypanosoma brucei) and Leishmania species. nih.govacs.org This distinction arises primarily from differences in polyamine metabolism, specifically the de novo synthesis of diamine precursors and the substrate flexibility of the enzymes involved in the trypanothione pathway. nih.govmdpi.com
A critical difference is the inability of T. cruzi to synthesize the diamines putrescine and cadaverine de novo. nih.govmedicinabuenosaires.com Radiolabelling studies have shown that the epimastigote stage of T. cruzi scavenges these compounds from the growth medium rather than synthesizing them from amino acid precursors like ornithine, arginine, or lysine. nih.gov In contrast, Leishmania species can produce putrescine from arginine via arginase and ornithine decarboxylase, while T. brucei utilizes ornithine decarboxylase but lacks arginase. mdpi.com
T. cruzi efficiently incorporates scavenged cadaverine into its polyamine pool, converting it to aminopropylcadaverine and subsequently to homotrypanothione (N¹,N⁹-bis(glutathionyl)aminopropylcadaverine). nih.gov This biosynthetic capability appears to be unique to T. cruzi. nih.govacs.org The synthesis of both trypanothione and homotrypanothione in T. cruzi is catalyzed by a single, bifunctional enzyme, trypanothione synthetase (TcTryS). nih.govqmul.ac.uk This enzyme's broad substrate specificity allows it to conjugate glutathione with both spermidine and aminopropylcadaverine. nih.gov
In other trypanosomatids, the enzymatic machinery for trypanothione synthesis can differ. For instance, Crithidia fasciculata and some Leishmania species possess two separate enzymes, glutathionylspermidine synthetase (GspS) and trypanothione synthetase (TryS), to catalyze the two-step addition of glutathione to spermidine. mdpi.comqmul.ac.uk The unique, broad-specificity single enzyme in T. cruzi facilitates its production of a wider range of thiol-polyamine conjugates, including homotrypanothione. nih.govnih.gov
The physiological relevance of homotrypanothione in T. cruzi is underscored by the fact that its oxidized form, homotrypanothione disulfide, is readily reduced by the parasite's trypanothione reductase. nih.gov Kinetic analyses confirm that this compound is a competent physiological substrate, with reduction parameters similar to those of trypanothione disulfide. nih.govacs.org
Table 2: Comparative Biosynthesis of Homotrypanothione in Kinetoplastida
| Feature | Trypanosoma cruzi | Trypanosoma brucei | Leishmania spp. |
|---|---|---|---|
| Diamine Precursor Synthesis | Unable to synthesize putrescine or cadaverine de novo; relies on scavenging. nih.govmedicinabuenosaires.com | Synthesizes putrescine from ornithine; lacks arginase. mdpi.com | Synthesizes putrescine from arginine. mdpi.com |
| Homotrypanothione Synthesis | Synthesizes homotrypanothione from scavenged cadaverine. nih.gov | Not reported. | Not reported. |
| Key Enzyme(s) | Single bifunctional Trypanothione Synthetase/Amidase (TcTryS) with broad substrate specificity. nih.govqmul.ac.uk | Trypanothione Synthetase (TryS). mdpi.com | Some species have separate Glutathionylspermidine Synthetase (GspS) and Trypanothione Synthetase (TryS). mdpi.comqmul.ac.uk |
| Primary Thiol Product(s) | Trypanothione, Homotrypanothione. nih.gov | Trypanothione. mdpi.com | Trypanothione. mdpi.com |
Enzymatic Reduction and Redox Cycling of Homotrypanothione Disulfide
Trypanothione (B104310) Reductase (TryR) as a Key Enzymatic Partner
Trypanothione reductase (TryR) is a crucial flavoprotein disulfide oxidoreductase for the survival of trypanosomatid parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comrcsb.org This enzyme is central to the parasites' unique antioxidant defense system, which relies on trypanothione instead of the glutathione (B108866) system found in their mammalian hosts. mdpi.comacs.org TryR catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂) back to its dithiol form, dihydrotrypanothione (T(SH)₂), which is essential for maintaining a reducing intracellular environment and protecting the parasite from oxidative stress. mdpi.comportlandpress.com
Trypanosoma cruzi is unique among trypanosomatids in its ability to synthesize not only trypanothione but also its analogue, homotrypanothione (B1264196) [N¹,N⁹-bis(glutathionyl)aminopropylcadaverine]. portlandpress.comnih.gov This novel thiol conjugate is formed from cadaverine (B124047), which the parasite scavenges from its environment. nih.gov Kinetic studies utilizing recombinant T. cruzi TryR have demonstrated that homotrypanothione disulfide is efficiently reduced by the enzyme. nih.govresearchgate.net The kinetic parameters are comparable to those of trypanothione disulfide, which strongly indicates that this compound serves as a physiological substrate for TryR within the parasite. portlandpress.comnih.gov This finding highlights a significant metabolic distinction in T. cruzi compared to African trypanosomes and Leishmania species. nih.gov
Studies on the catalytic properties of T. cruzi TryR reveal that it reduces both this compound and trypanothione disulfide with high efficiency. Kinetic analyses have shown that the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) for this compound are similar to those for trypanothione disulfide. nih.gov For instance, one study reported that the kcat/Kₘ ratio, a measure of catalytic efficiency, for glutathionylspermidine (B10777622) disulfide (a component of trypanothione) was 2.65 x 10⁶ M⁻¹s⁻¹, while for trypanothione disulfide it was 4.63 x 10⁶ M⁻¹s⁻¹. nih.gov The kinetic parameters for this compound reduction are also in this range, confirming its status as a highly effective physiological substrate. portlandpress.comnih.gov This indicates that the subtle structural difference between the spermidine (B129725) linker in trypanothione and the aminopropylcadaverine (B1199963) linker in homotrypanothione does not significantly impede recognition and catalysis by TryR.
Table 1: Comparative Kinetic Parameters for T. cruzi TryR Substrates Note: Specific kinetic values for this compound are noted as being similar to trypanothione disulfide in the literature, though precise side-by-side values from a single study are not always available. The data below is compiled from multiple sources to provide a comparative overview.
| Substrate | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |
| Trypanothione Disulfide | 45 | 14,200 | 4.63 x 10⁶ | nih.govnih.gov |
| This compound | Similar to Trypanothione Disulfide | Similar to Trypanothione Disulfide | Similar to Trypanothione Disulfide | portlandpress.comnih.gov |
| NADPH | 5 | N/A | N/A | nih.gov |
The three-dimensional structure of TryR from several trypanosomatids, including T. cruzi, has been extensively studied. rcsb.orgnih.gov The enzyme is a homodimer, with each subunit containing a FAD-binding domain, an NADPH-binding domain, and an interface domain. mdpi.comwikipedia.org The active site is a large, predominantly hydrophobic cavity located at the dimer interface. nih.govasm.org This is in stark contrast to the active site of human glutathione reductase (hGR), which is smaller and features positively charged residues to accommodate the negatively charged glutathione disulfide. asm.orgasm.org
The specificity of TryR for trypanothione and homotrypanothione is dictated by this unique active site architecture. asm.org The spermidine or aminopropylcadaverine linker of the substrate fits into the deep, hydrophobic pocket that can accommodate its length and positive charge. acs.orgasm.org Key residues, such as Trp21 and Met113, contribute to a hydrophobic region of the binding site. acs.org The wider active site of TryR compared to hGR is partly due to a rigid loop that stabilizes the position of a key helix. nih.gov This structural difference is the basis for the mutually exclusive substrate specificities of the two enzymes and makes TryR a prime target for the development of specific inhibitors. acs.orgnih.gov
The catalytic mechanism of TryR is a classic example of a flavoprotein disulfide reductase and involves two half-reactions. nih.govd-nb.info
Reductive Half-Reaction: The enzyme (Eₒₓ) first binds NADPH. A hydride ion is transferred from NADPH to the FAD cofactor, reducing it to FADH₂. This two-electron reduced state of the enzyme is denoted as EH₂. nih.govnih.gov The nicotinamide (B372718) ring of NADPH stacks against the isoalloxazine ring of FAD, facilitating direct hydride transfer. nih.govd-nb.info
Oxidative Half-Reaction: The electrons from FADH₂ are then transferred to a redox-active disulfide bridge within the enzyme's active site, composed of two cysteine residues (Cys52 and Cys57). mdpi.com This reduces the disulfide to a dithiol. One of these thiols, Cys52, then launches a nucleophilic attack on the disulfide bond of the substrate (this compound or trypanothione disulfide). mdpi.com This forms a transient mixed disulfide between the enzyme and the substrate. A subsequent attack by the second active-site thiol (Cys57) on the mixed disulfide releases the first molecule of the reduced product. The remaining enzyme-substrate disulfide is then reduced by the FADH₂, releasing the second molecule of the reduced product and returning the enzyme to its oxidized state (Eₒₓ), ready for another catalytic cycle. mdpi.com
This ping-pong mechanism ensures the efficient and specific reduction of the parasite's unique thiol-containing molecules.
Despite performing analogous functions, TryR and human glutathione reductase (hGR) exhibit significant structural differences that dictate their mutually exclusive substrate specificities. acs.orgnih.gov
Active Site: The most critical differences lie in the substrate-binding site. rcsb.org The hGR active site is a narrow, positively charged pocket designed to bind the compact and negatively charged glutathione disulfide. In contrast, the TryR active site is a larger, deeper, and more hydrophobic cavity. nih.govasm.orgasm.org This allows it to accommodate the bulky and positively charged spermidine moiety of trypanothione. asm.org Residues that are basic in hGR are often neutral or acidic in TryR. rcsb.org
Domain Orientation: There are also subtle but significant differences in the relative orientation of the domains. In TryR, the NADPH-binding domain and the interface domain are rotated by about 4-5 degrees relative to the FAD-binding domain when compared to hGR. iucr.orgrcsb.org This contributes to a more open active site cleft in TryR. rcsb.org
Insertions: The FAD-binding domain of TryR contains two insertions of about ten amino acids each that are absent in GR. nih.gov One of these insertions forms a rigid loop that helps create the wider active site characteristic of TryR. nih.gov
These structural distinctions are fundamental to the rational design of selective TryR inhibitors that would not affect the host's essential glutathione reductase. nih.govnih.gov
Structural Insights into TryR-Substrate Recognition and Catalysis
Interconnections within the Trypanosomatid Thiol-Disulfide Network
Trypanosomatids have evolved a unique thiol-based redox system centered on trypanothione and its analogues, which is fundamentally different from the glutathione-centric system of their mammalian hosts. nih.gov This distinction makes the components of the trypanothione pathway attractive targets for drug development. researchgate.net this compound, an analogue of trypanothione disulfide, is an integral part of this network, participating in a series of interconnected enzymatic reactions that maintain cellular redox homeostasis.
Contribution of this compound to the Tryparedoxin-Tryparedoxin Peroxidase System
The primary defense mechanism against oxidative stress in trypanosomatids is the tryparedoxin (TXN) and tryparedoxin peroxidase (TXNPx) system. nih.gov This system is responsible for the detoxification of hydroperoxides, which are produced by the host's immune system as a defense mechanism. portlandpress.com The entire process relies on a continuous supply of reducing equivalents, which are transferred from NADPH to the final peroxidase enzyme via a cascade of thiol-disulfide exchange reactions. portlandpress.com
The central molecule in this pathway is trypanothione, which, in its reduced dithiol form [T(SH)₂], donates electrons to oxidized tryparedoxin. nih.govnih.gov The resulting trypanothione disulfide [T(S)₂] is then recycled back to its reduced form by the NADPH-dependent flavoenzyme, trypanothione reductase (TryR). nih.govnih.gov This enzyme is crucial as it provides the sole link between NADPH-based and thiol-based redox metabolism in these parasites. nih.gov
Research has shown that in Trypanosoma cruzi, this compound is a physiological substrate for trypanothione reductase. portlandpress.com The enzyme reduces this compound with kinetic parameters comparable to those for trypanothione disulfide, indicating its integration into the cellular antioxidant system. portlandpress.com By being efficiently reduced by TryR, homotrypanothione contributes to the total pool of reduced thiols available to the tryparedoxin-tryparedoxin peroxidase system. This ensures the regeneration of active tryparedoxin, which is then able to reduce tryparedoxin peroxidase, the enzyme that directly neutralizes harmful hydroperoxides. portlandpress.comnih.gov Therefore, this compound is a key contributor to the parasite's antioxidant capacity and survival within its host. portlandpress.com
Table 1: Key Components of the Tryparedoxin Peroxidase System
| Component | Abbreviation | Function |
| This compound | H(T(S)₂) | Oxidized dithiol; substrate for Trypanothione Reductase. |
| Trypanothione Reductase | TryR | NADPH-dependent enzyme that reduces trypanothione and homotrypanothione disulfides. portlandpress.comnih.gov |
| Trypanothione [T(SH)₂] / Homotrypanothione [H(T(SH)₂)] | T(SH)₂ / H(T(SH)₂) | Reduced dithiols that provide electrons to the system. portlandpress.com |
| Tryparedoxin | TXN | A small dithiol protein that mediates the transfer of reducing equivalents from trypanothione to peroxidase. nih.govnih.gov |
| Tryparedoxin Peroxidase | TXNPx | A 2-Cys peroxiredoxin that detoxifies hydroperoxides using electrons from reduced tryparedoxin. nih.govelifesciences.org |
Role of Trypanothione-Glutathione Thiol Transferase in Thiol-Disulfide Exchange Reactions
While the trypanothione system is dominant in trypanosomatids, significant amounts of glutathione (GSH) are also present, particularly in Trypanosoma cruzi. nih.gov This necessitates enzymatic pathways that can link the two major thiol pools. An enzyme identified as trypanothione-glutathione thiol transferase (TGTT) appears to fulfill this role. nih.govresearchgate.net
Purified from T. cruzi epimastigotes, this 52 kDa protein was found to catalyze the thiol-disulfide exchange between reduced trypanothione [dihydrotrypanothione, T(SH)₂] and glutathione disulfide (GSSG). nih.gov This reaction regenerates reduced glutathione (GSH) from its oxidized form at the expense of T(SH)₂, producing a mixed disulfide or trypanothione disulfide. The kinetic parameters for this reaction are within a physiological range, suggesting its relevance in vivo. nih.gov
This enzyme provides a crucial link between the host's glutathione-based metabolism and the parasite's unique trypanothione-based system. nih.gov By facilitating the reduction of GSSG using the trypanothione pool, TGTT allows the parasite to utilize its primary antioxidant system to maintain glutathione homeostasis. Given that homotrypanothione is an integral part of the trypanothione pool in T. cruzi, it is plausible that it also participates in these exchange reactions, although direct enzymatic studies with homotrypanothione and TGTT have not been reported. The existence of this transferase highlights the complexity and interconnectivity of the thiol-disulfide network within the parasite. nih.gov
Table 2: Properties of T. cruzi Trypanothione-Glutathione Thiol Transferase
| Property | Description | Source |
| Molecular Weight | Approximately 52 kDa | nih.gov |
| Catalytic Function | Catalyzes the thiol-disulfide exchange between dihydrotrypanothione and glutathione disulfide. | nih.gov |
| Significance | Provides a metabolic link between the trypanothione and glutathione pools within the parasite. | nih.gov |
| Potential Role | May serve as a target for chemotherapy against Chagas' disease. | nih.gov |
Mechanisms of Redox Regulation Mediated by Disulfide Bonds in Parasitic Systems
The reversible formation and cleavage of disulfide bonds within proteins is a fundamental mechanism of redox regulation that controls a vast array of cellular processes in parasites. nih.govnih.gov This regulation is mediated by the cellular redox environment, which is largely determined by the ratio of reduced to oxidized low-molecular-weight thiols, such as trypanothione and homotrypanothione. nih.gov Cysteine residues in proteins can act as redox switches; their oxidation to form disulfide bonds can alter protein conformation, activity, and interaction with other molecules. nih.govresearchgate.net
The status of the this compound pool directly influences this regulatory network. A higher concentration of the disulfide form indicates a more oxidizing environment, which can trigger specific signaling pathways or stress responses. Conversely, the reduction of this compound by trypanothione reductase provides the necessary reducing power to maintain proteins in their functional, reduced state and to counteract oxidative stress. portlandpress.com This dynamic interplay mediated by disulfide bonds is essential for parasite adaptation and survival in the hostile environment of the host. nih.govnih.gov
Biological and Physiological Significance of Homotrypanothione Disulfide in Trypanosomatids
Contribution to Intracellular Thiol Homeostasis in Trypanosoma cruzi
Trypanosoma cruzi maintains a unique thiol-based antioxidant system centered around trypanothione (B104310) and, to a lesser extent, homotrypanothione (B1264196). The oxidized form, homotrypanothione disulfide, is a crucial component of this system. It is a physiological substrate for the NADPH-dependent enzyme trypanothione reductase (TryR). This enzyme efficiently reduces this compound back to its dithiol form, homotrypanothione, thus regenerating the parasite's antioxidant capacity.
Kinetic analyses of recombinant T. cruzi trypanothione reductase have demonstrated that this compound is readily reduced by this enzyme with kinetic parameters similar to those of trypanothione disulfide. This indicates that this compound is an integral part of the parasite's machinery for maintaining intracellular thiol-disulfide balance. The continuous recycling of this compound ensures a ready pool of reduced homotrypanothione, which can then participate in various redox reactions essential for parasite survival.
Role in Oxidative Stress Defense Mechanisms
The trypanothione-based redox system is the primary defense for trypanosomatids against oxidative stress, as they lack catalase and other antioxidant enzymes found in their mammalian hosts. This compound is directly implicated in this defense. When the parasite encounters reactive oxygen species (ROS), reduced homotrypanothione is oxidized to this compound in the process of neutralizing these harmful oxidants.
Research has shown that treatment of T. cruzi with the trypanocidal drug benznidazole, which induces oxidative stress, leads to a significant decrease in the levels of homotrypanothione, along with trypanothione and cysteine. This suggests that homotrypanothione is consumed in the detoxification of ROS generated by the drug, leading to an accumulation of this compound before it can be recycled by trypanothione reductase. This highlights the active role of the homotrypanothione/homotrypanothione disulfide couple in the parasite's response to oxidative challenges.
Stage-Specific Variations in Homotrypanothione Metabolism in the Parasite Life Cycle
The complex life cycle of Trypanosoma cruzi, which alternates between an insect vector and a mammalian host, involves significant metabolic reprogramming in the different developmental stages (epimastigotes, trypomastigotes, and amastigotes). nih.govscispace.com While direct quantitative data on this compound levels in each stage is limited, variations in its metabolism can be inferred from the known changes in polyamine metabolism.
The synthesis of homotrypanothione is dependent on the availability of cadaverine (B124047). The uptake of polyamine precursors is likely to vary between the different life cycle stages, which inhabit distinct nutritional environments. For instance, the replicative epimastigote stage in the insect gut may have different access to cadaverine compared to the intracellular amastigote stage in the mammalian host. Consequently, the intracellular pool of homotrypanothione, and by extension its disulfide form, is expected to fluctuate, reflecting the parasite's adaptation to its environment and its specific metabolic needs at each stage of infection.
Influence on Polyamine Pools and Growth Regulation within Parasitic Cells
The biosynthesis of homotrypanothione is intrinsically linked to the polyamine metabolism of T. cruzi. Unlike other trypanosomatids, T. cruzi is auxotrophic for putrescine, the precursor for spermidine (B129725) and subsequently trypanothione. nih.gov However, T. cruzi possesses a high-affinity transporter for both putrescine and cadaverine. The uptake of cadaverine is the committed step for the synthesis of homotrypanothione.
The parasite's ability to utilize cadaverine to produce homotrypanothione suggests a mechanism to supplement its thiol pool, particularly when spermidine availability for trypanothione synthesis might be limited. The regulation of the cadaverine transporter and the enzymes involved in homotrypanothione synthesis likely play a role in modulating the intracellular polyamine balance. By sequestering cadaverine into homotrypanothione, the parasite can influence the availability of this polyamine for other cellular processes, thereby potentially impacting parasite growth and proliferation. Overexpression of polyamine transporters in T. cruzi has been shown to increase resistance to oxidative stress and trypanocidal drugs, highlighting the importance of polyamine uptake for parasite survival. nih.gov
Functional Divergence and Specialization Compared to Trypanothione in Trypanosoma cruzi
The primary distinction between homotrypanothione and trypanothione lies in their polyamine core: homotrypanothione is derived from cadaverine, while trypanothione is derived from spermidine. This fundamental structural difference, originating from the uptake of distinct diamine precursors, points towards a functional specialization of homotrypanothione.
While both trypanothione disulfide and this compound are efficiently reduced by trypanothione reductase, the presence of a parallel homotrypanothione-based system suggests it may have non-redundant roles. nih.gov The ability of T. cruzi to utilize an alternative polyamine like cadaverine, which is not typically found in its mammalian host, may provide a metabolic flexibility that is advantageous for survival in the diverse environments it encounters. The homotrypanothione system could be particularly important under conditions where the availability of putrescine and spermidine is a limiting factor for trypanothione synthesis. This metabolic plasticity underscores the unique adaptations of T. cruzi's redox system.
Below is a table summarizing the key differences between Trypanothione and Homotrypanothione in Trypanosoma cruzi.
| Feature | Trypanothione | Homotrypanothione |
| Polyamine Precursor | Spermidine | Cadaverine |
| Diamine Origin | Putrescine | Cadaverine |
| Primary Function | Central role in antioxidant defense and thiol homeostasis | Supplementary role in antioxidant defense and thiol homeostasis |
| Enzymatic Reduction of Disulfide | Reduced by Trypanothione Reductase | Reduced by Trypanothione Reductase |
Advanced Methodologies and Research Approaches for Homotrypanothione Disulfide Study
Biochemical and Enzymological Characterization
A foundational aspect of studying homotrypanothione (B1264196) disulfide involves the detailed characterization of the enzymes responsible for its synthesis and reduction: trypanothione (B104310) synthetase (TryS) and trypanothione reductase (TryR).
Recombinant Expression and Purification of Related Enzymes (TryR, TryS) for Kinetic Analysis
To perform detailed kinetic studies, large quantities of pure and active TryR and TryS are required. This is typically achieved through recombinant protein expression, where the genes encoding these enzymes from various trypanosomatid species are cloned into expression vectors and introduced into a host organism, most commonly Escherichia coli. mdpi.comnih.govelifesciences.org
Once expressed, the recombinant enzymes are purified to homogeneity using various chromatographic techniques, such as affinity chromatography (e.g., Nickel-NTA for His-tagged proteins or glutathione-agarose for GST-fusion proteins) followed by size-exclusion and ion-exchange chromatography. princeton.edumdpi.com The purity and identity of the proteins are confirmed using methods like SDS-PAGE and Western blotting. parkinsonsroadmap.org
With purified enzymes, researchers can perform steady-state kinetic analyses to determine key parameters that describe the enzyme's efficiency and substrate affinity. These analyses are fundamental to understanding the catalytic mechanism and for screening potential inhibitors. For instance, the enzymatic activity of TryS can be monitored by detecting the release of phosphate (B84403) using colorimetric assays. nih.gov For TryR, activity is typically measured by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of trypanothione disulfide.
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|---|
| TryR | Leishmania donovani | Trypanothione disulfide | 50 | 18,181 | 6.06 x 106 | mdpi.com |
| TryS | Trypanosoma brucei | GSH | 23.8 | - | - | nih.gov |
| TryS | Trypanosoma brucei | ATP | 8.6 | - | - | nih.gov |
| TryS | Trypanosoma brucei | Spermidine (B129725) | 45.4 | - | - | nih.gov |
| TryS | Trypanosoma brucei (physiological buffer) | GSH | 34 | - | - | researchgate.net |
| TryS | Trypanosoma brucei (physiological buffer) | ATP | 18 | - | - | researchgate.net |
| TryS | Trypanosoma brucei (physiological buffer) | Spermidine | 687 | - | - | researchgate.net |
| TryS | Trypanosoma brucei (physiological buffer) | Glutathionylspermidine (B10777622) | 32 | - | - | researchgate.net |
Data presented are derived from multiple studies and experimental conditions may vary.
Isotopic Radiolabelling Studies for Tracing Biosynthetic Pathways
Isotopic radiolabelling is a powerful technique for elucidating metabolic pathways by tracing the fate of atoms through a series of biochemical reactions. nih.gov In the context of homotrypanothione disulfide, this method can be employed to confirm its biosynthetic precursors and map their incorporation into the final molecule. The known precursors for trypanothione are glutathione (B108866) (which is synthesized from glutamate, cysteine, and glycine) and spermidine. nih.govmedscape.com
The general principle involves culturing trypanosomatids in a medium supplemented with a precursor molecule that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). parkinsonsroadmap.org For example, cells could be fed with ¹⁴C-labeled spermidine or ¹⁴C-labeled glycine. After a period of incubation, the cells are harvested, and cellular metabolites are extracted. These extracts are then separated using techniques like high-performance liquid chromatography (HPLC). The fractions are collected, and the radioactivity in each fraction is measured using a scintillation counter. The fraction corresponding to this compound would be expected to be radioactive, confirming that the labeled precursor was utilized in its synthesis. By analyzing the distribution of the label in the product molecule, the specific reaction steps can be inferred.
Mass Spectrometry (e.g., MALDI-TOF) for Structural Elucidation and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for the structural analysis of biomolecules and the comprehensive profiling of metabolites. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are used to determine the precise molecular weight of this compound and its biosynthetic intermediates. princeton.eduparkinsonsroadmap.org
In structural elucidation, MS is crucial for confirming the identity of purified compounds and for analyzing their structure. For instance, MS can be used to identify disulfide bonds, which are central to the structure of this compound. By analyzing the mass of the molecule under non-reducing and reducing conditions, the presence of the disulfide bridge can be confirmed. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that yield detailed structural information about the connectivity of the glutathione and spermidine moieties.
For metabolite profiling, MS coupled with liquid chromatography (LC-MS) allows for the sensitive and specific detection of this compound and related thiols in complex biological samples. parkinsonsroadmap.org This approach can be used to quantify the intracellular levels of the reduced and oxidized forms of trypanothione, providing insights into the redox state of the cell under different conditions.
Structural Biology Techniques
Understanding the three-dimensional structure of the enzymes that interact with this compound is key to deciphering their mechanism of action and for the rational design of specific inhibitors.
X-ray Crystallography of Trypanothione Reductase in Complex with Substrates
X-ray crystallography is a premier technique for determining the atomic-resolution three-dimensional structure of proteins. The crystal structure of TryR has been solved for several trypanosomatid species, including Trypanosoma cruzi, Crithidia fasciculata, and Leishmania infantum. These studies have revealed that TryR is a homodimer, with each subunit containing a binding domain for FAD and NADPH.
Crucially, crystallographic studies of TryR in complex with its substrate, trypanothione disulfide, have provided invaluable insights into the enzyme's specificity. The substrate binds in a deep, predominantly hydrophobic cavity at the dimer interface. The structure of the TryR-trypanothione complex from T. cruzi has been determined at a resolution of 2.4 Å. This detailed structural information highlights the specific amino acid residues that interact with the substrate, explaining why the enzyme has a high affinity for trypanothione disulfide and not for the host's equivalent molecule, glutathione disulfide. These structural details are instrumental for guiding the development of species-specific inhibitors.
Computational Approaches: Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of enzyme-substrate interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like trypanothione disulfide) when it binds to a receptor (like TryR). Using the crystal structure of TryR as a starting point, docking studies can model how the substrate fits into the active site. These studies have confirmed that the interactions observed in the crystal structures are energetically favorable.
Molecular dynamics simulations take these static models a step further by simulating the movement of atoms in the enzyme-substrate complex over time. These simulations provide insights into the stability of the complex and the flexibility of both the enzyme and the substrate during the binding process. princeton.edu For example, MD simulations have been used to study the robustness of the docking results for the TryR-trypanothione disulfide complex and to analyze the energetic contributions of different interactions. Such computational approaches are vital for understanding the dynamic nature of enzyme catalysis and for predicting how mutations or inhibitor binding might affect enzyme function.
Genetic and Molecular Biology Strategies
Genetic and molecular biology techniques have been instrumental in dissecting the function of the enzymes that regulate the this compound pool. These strategies allow for the precise modification of genes and proteins to observe the direct consequences on parasite physiology and survival.
Gene targeting, particularly the creation of "knockout" mutants, has been a powerful tool for validating the essentiality of specific genes in the homotrypanothione pathway. wikipedia.orgnobelprize.org The primary target for these studies has been the gene encoding trypanothione reductase (TryR), the enzyme responsible for reducing this compound (TS₂) back to its dithiol form (T(SH)₂). embopress.orgplos.org
Attempts to create a complete null mutant of the TryR gene in Leishmania donovani have been unsuccessful, strongly suggesting that the enzyme is essential for the parasite's survival. nih.govnih.gov Instead of a complete knockout, researchers have generated mutants with a partial trisomy for the TryR locus or heterozygous mutants possessing only one functional copy of the gene. nih.gov These genetically modified parasites exhibit significantly lower TryR activity and reduced levels of the TryR mRNA compared to wild-type cells. nih.gov
The physiological consequences of reduced TryR function are profound. These mutants display attenuated infectivity and a markedly decreased ability to survive within macrophages, particularly when the host cells are producing reactive oxygen intermediates. nih.gov This demonstrates the central role of the trypanothione system in protecting the parasite against oxidative stress, a key defense mechanism of the host's immune response. embopress.orgnih.gov These findings validate TryR as a critical enzyme for parasite viability and a promising target for drug development. plos.org
| Organism | Gene Targeted | Type of Mutant | Key Findings | Reference |
|---|---|---|---|---|
| Leishmania donovani | Trypanothione Reductase (TryR) | Heterozygous knockout (one allele disrupted) | Reduced TryR mRNA and enzyme activity; decreased survival in macrophages. | nih.gov |
| Leishmania major | Trypanothione Reductase (TryR) | Single-allele knockout | Lower TryR activity compared to wild-type; attenuated infectivity. | nih.gov |
| Leishmania donovani | Trypanothione Reductase (TryR) | Attempted null mutant (both alleles) | Failed to generate viable null mutants, indicating the gene is essential for parasite survival. | nih.gov |
Site-directed mutagenesis is a technique used to make specific, intentional changes to the DNA sequence of a gene, resulting in targeted modifications to the protein product. wikipedia.orgneb.com This approach has been crucial for understanding the catalytic mechanisms of Trypanothione Reductase (TryR) and Trypanothione Synthetase (TryS). By altering key amino acid residues within the active sites of these enzymes, researchers can assess their specific roles in substrate binding and catalysis. nih.govnih.gov
In studies on Trypanosoma cruzi TryR, site-directed mutagenesis was used to investigate the function of two redox-active cysteine residues, Cys53 and Cys58, which are presumed to be essential for the enzyme's function. nih.gov Mutant versions of the enzyme were created where these cysteines were replaced with either alanine (B10760859) or serine residues. nih.gov The key findings from these experiments were:
Catalytic Inactivity : All the mutant proteins ([C53A]TryR, [C53S]TryR, and [C58S]TryR) were catalytically inactive when tested with their natural substrates, NADPH and trypanothione disulfide. nih.gov
Correct Folding : Despite their inactivity, the mutant proteins showed transhydrogenase activity, suggesting that they had folded correctly in vivo. nih.gov
Distinct Roles : The spectral properties of the mutants indicated that Cys58 interacts with the enzyme-bound FAD cofactor, while Cys53 is involved in the interaction with the this compound substrate. nih.gov
| Enzyme | Organism | Mutation | Effect on Activity | Inferred Role of Residue | Reference |
|---|---|---|---|---|---|
| Trypanothione Reductase (TryR) | Trypanosoma cruzi | C53A / C53S | Catalytically inactive with trypanothione disulfide. | Essential for interaction with the disulfide substrate. | nih.gov |
| Trypanothione Reductase (TryR) | Trypanosoma cruzi | C58S | Catalytically inactive; did not form the characteristic EH2 charge-transfer complex with NADPH. | Essential for interaction with the FAD cofactor. | nih.gov |
| Trypanothione Reductase (TryR) | Leishmania donovani | C53A / H461Q (trans-dominant mutant) | Expression led to down-regulation of overall TryR activity in the cell. | Essential for redox activity (C53) and catalysis (H461). | pnas.org |
Systems-Level Analysis in Trypanosomatids
To comprehend the full complexity of the this compound system, researchers have turned to systems-level analyses. frontiersin.orgnih.gov These approaches, including proteomics and metabolomics, provide a global view of the cellular components and their interactions, offering a more holistic understanding of how thiol metabolism is integrated with other cellular processes. embopress.org
Proteomics involves the large-scale study of proteins, particularly their structures and functions. rsc.org In the context of trypanosomatids, proteomic analyses have been used to identify and quantify the abundance of enzymes and related proteins involved in thiol metabolism and antioxidant defense under various conditions, such as drug exposure or different life cycle stages. rsc.orgnih.gov
Differential proteomic studies comparing drug-resistant and sensitive strains of Leishmania donovani have identified changes in the expression levels of several key proteins. nih.gov These include not only the core enzymes of the trypanothione pathway like TryS and TryR, but also other related proteins such as cysteine synthase and tryparedoxin. nih.govnih.gov For instance, increased expression of these antioxidant defense enzymes has been implicated in mechanisms of drug resistance. rsc.org
Proteomic analysis of purified glycosomes—unique organelles in trypanosomatids—from Trypanosoma cruzi has confirmed the presence of enzymes involved in various metabolic pathways, including those that indirectly support thiol metabolism. nih.gov These studies help to build comprehensive protein interaction networks, revealing how the homotrypanothione system is linked to glycolysis, purine (B94841) salvage, and other essential metabolic routes. nih.govnih.gov This network-level understanding is crucial for identifying novel vulnerabilities and potential drug targets within the parasite's metabolic machinery. nih.gov
Metabolomics aims to measure the complete set of small-molecule metabolites within a biological system. nih.gov This powerful approach provides a direct functional readout of the physiological state of an organism. ed.ac.ukuliege.be In trypanosomatids, metabolomic profiling has been applied to analyze the pool of thiol-related compounds and understand how their levels change in response to genetic modifications or external stressors. plos.org
Using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry, researchers can precisely quantify the intracellular concentrations of this compound, dihydrotrypanothione, glutathione, and their precursors. pnas.org For example, in Leishmania mutants with down-regulated TryR activity, HPLC analysis of thiol content derivatized with monobromobimane (B13751) revealed significant alterations in the thiol-disulfide balance, confirming the impact of the genetic modification at a metabolic level. pnas.org
Untargeted metabolomics approaches, which aim to measure as many metabolites as possible, have expanded our understanding of trypanosomatid metabolism far beyond what was known from classical biochemistry. nih.gov By integrating metabolomic data with genomic and proteomic information, scientists can construct detailed metabolic network models. embopress.orgnih.gov These models can simulate metabolic fluxes and predict the systemic effects of inhibiting a particular enzyme, such as TryR, providing valuable insights for the rational design of new therapeutic strategies against these parasites. frontiersin.org
Evolutionary and Comparative Biochemical Perspectives of Homotrypanothione Disulfide
Phylogenetic Analysis of Trypanosomatid Redox Systems
The redox homeostasis systems in trypanosomatids are fundamentally different from those in their mammalian hosts. Instead of a system based on glutathione (B108866) and glutathione reductase, these parasites rely on the trypanothione (B104310) system. nih.govnih.gov This unique thiol-based metabolism is a hallmark of the Kinetoplastida order and its components are highly conserved, suggesting a common evolutionary origin. mdpi.com
Phylogenetic analysis of key enzymes within this system, such as trypanothione reductase (TR), reveals a high degree of conservation across various trypanosomatid species, including Trypanosoma and Leishmania. nih.govresearchgate.net This conservation underscores the central and essential role of the trypanothione system for the survival of these parasites. nih.govwikipedia.org The structure of TR is almost identical across all characterized species, with a high degree of sequence similarity. mdpi.com
However, the evolution of the broader metabolic network connected to the redox system is not entirely linear. A striking example of evolutionary divergence is found in the polyamine biosynthetic pathway, which provides the spermidine (B129725) core of trypanothione. Phylogenetic studies of the ornithine decarboxylase (ODC) gene, a crucial enzyme in polyamine synthesis, have shown that the ODC genes in African trypanosomes like Trypanosoma brucei are more closely related to vertebrate ODC genes than to those of other protozoans. nih.govscispace.com This strongly suggests that the gene was acquired through a horizontal gene transfer event from a vertebrate host. nih.govscispace.com Further genomic analysis supports a hypothesis where the ancestral ODC gene was lost in the Trypanosoma lineage, followed by a later reacquisition from a vertebrate source in the African branch of the genus. nih.gov This complex evolutionary history highlights the adaptive pressures shaping the metabolic pathways that support the unique trypanosomatid redox system.
Comparison of Thiol Metabolic Pathway Peculiarities Across Kinetoplastida Species
While united by the central role of the trypanothione system, species within the Kinetoplastida order exhibit significant peculiarities in their thiol metabolic pathways. These differences reflect their distinct life cycles and host environments. The trypanothione system is essential for detoxifying reactive oxygen species, particularly as these parasites lack catalase and a conventional thioredoxin reductase. wikipedia.orgresearchgate.net
A comparative overview reveals key differences among the major human pathogens: Leishmania spp., Trypanosoma brucei, and Trypanosoma cruzi. All rely on trypanothione, which is synthesized from glutathione and spermidine, for their antioxidant defense. mdpi.comresearchgate.net However, the upstream pathways that produce these precursors vary significantly.
For instance, Leishmania and T. brucei can synthesize the polyamine precursor putrescine from ornithine via ornithine decarboxylase (ODC). mdpi.comresearchgate.net In contrast, T. cruzi has lost the gene for ODC during its evolution and is therefore unable to synthesize putrescine de novo. lshtm.ac.uknih.gov This makes T. cruzi entirely dependent on scavenging polyamines from its host. nih.govmdpi.com Furthermore, differences exist in mitochondrial antioxidant defenses; Leishmania species possess a more complete set of enzymes, including cytochrome c peroxidase and multiple thiol peroxidases, compared to T. brucei and T. cruzi, which are missing one or more of these components. nih.gov
Table 1: Comparative Features of Thiol and Polyamine Metabolism in Kinetoplastida
| Feature | Leishmania spp. | Trypanosoma brucei | Trypanosoma cruzi |
|---|---|---|---|
| Primary Thiol | Trypanothione | Trypanothione | Trypanothione, Homotrypanothione (B1264196) |
| Glutathione Reductase | Absent | Absent | Absent |
| Catalase | Absent | Absent | Absent |
| Arginase Gene | Present | Absent | Absent |
| Ornithine Decarboxylase (ODC) Gene | Present | Present (via HGT) | Absent |
| Putrescine Synthesis | De novo synthesis | De novo synthesis | Salvage only |
| Spermine Synthesis | Absent | Absent | Trace amounts from salvage |
| Mitochondrial Peroxidases | Full complement | Reduced complement | Reduced complement |
These variations underscore the diverse evolutionary strategies adopted by different kinetoplastids to maintain redox balance within their respective biological niches.
Evolutionary Adaptation of Polyamine Metabolism in Trypanosoma cruzi Leading to Homotrypanothione Synthesis
The polyamine metabolism in Trypanosoma cruzi represents a remarkable case of evolutionary adaptation driven by gene loss. Unlike other trypanosomatids, T. cruzi is an auxotroph for polyamines because its genome lacks the sequences for both ornithine decarboxylase (ODC) and arginine decarboxylase (ADC). nih.gov This evolutionary deletion renders the parasite incapable of synthesizing the diamine putrescine, a fundamental precursor for spermidine and, consequently, for trypanothione. lshtm.ac.uknih.gov As a result, T. cruzi's survival is critically dependent on its ability to acquire polyamines from the host environment through specific transporters. nih.govmdpi.com
This dependency has driven the evolution of a highly efficient diamine transport system. lshtm.ac.uk A key feature of this system is its specificity not only for putrescine but also for its analogue, cadaverine (B124047). lshtm.ac.uk T. cruzi epimastigotes can rapidly take up exogenous cadaverine and incorporate it into their polyamine and thiol metabolic pathways. lshtm.ac.uk
Once inside the parasite, cadaverine is utilized in a pathway analogous to that of putrescine. It is converted into aminopropylcadaverine (B1199963) and subsequently into bis(aminopropyl)cadaverine. lshtm.ac.uk More importantly, it is conjugated with glutathione to form N¹, N⁸-bis(glutathionyl)aminopropylcadaverine, also known as homotrypanothione. lshtm.ac.uk The subsequent oxidation of this molecule yields homotrypanothione disulfide. This ability to synthesize homotrypanothione is a distinctive metabolic feature of T. cruzi that directly results from the evolutionary loss of de novo diamine synthesis and the compensatory adaptation of its transport and metabolic machinery to utilize an alternative substrate. lshtm.ac.uk
**Table 2: Polyamine and Homotrypanothione Synthesis Pathway in *Trypanosoma cruzi***
| Step | Precursor(s) | Enzyme/Process | Product(s) |
|---|---|---|---|
| 1. Uptake | Cadaverine (from host) | Diamine Transport System | Intracellular Cadaverine |
| 2. Aminopropylation | Cadaverine + Decarboxylated S-adenosylmethionine | Spermidine Synthase (promiscuous activity) | Aminopropylcadaverine |
| 3. Conjugation | Aminopropylcadaverine + 2x Glutathione | Trypanothione Synthetase (promiscuous activity) | Homotrypanothione |
| 4. Oxidation | Homotrypanothione | Oxidative Stress | This compound |
Future Directions in Homotrypanothione Disulfide Research
Elucidating Novel Enzymatic Partners and Unidentified Metabolic Intermediates
The current understanding of the homotrypanothione (B1264196) disulfide metabolic network is largely centered around well-characterized enzymes such as trypanothione (B104310) reductase and trypanothione synthetase. nih.govnih.gov However, the full spectrum of its interactions and metabolic transformations within the parasite is likely more complex. Future research should prioritize the identification of novel enzymatic partners that may interact with homotrypanothione disulfide. Advanced proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry, could reveal previously unknown protein-protein interactions.
Furthermore, untargeted metabolomics studies have the potential to uncover unidentified metabolic intermediates in the this compound pathway. nih.gov Mass spectrometry-based techniques can be employed to map the metabolic fate of this compound and identify novel derivatives that may have distinct biological functions. nih.govnih.govmdpi.commdpi.com The discovery of new enzymes and intermediates would provide a more complete picture of this vital metabolic pathway and could present new targets for drug development.
Deeper Understanding of Regulatory Mechanisms Governing Homotrypanothione Levels in Response to Environmental Cues
Trypanosomatid parasites, such as Trypanosoma cruzi, encounter a wide range of environmental stressors throughout their life cycle, including fluctuations in nutrient availability, pH, and oxidative stress. nih.govnih.gov The ability to adapt to these changing conditions is crucial for their survival. While it is known that the trypanothione system plays a central role in mitigating oxidative stress, the specific regulatory mechanisms that govern the levels of this compound in response to diverse environmental cues are not fully understood.
Future studies should investigate how factors like nutrient deprivation and changes in the host environment impact the expression and activity of enzymes involved in homotrypanothione synthesis and reduction. nih.govplos.orgnih.gov Research into post-translational modifications of these enzymes could also reveal novel regulatory layers. nih.govnih.gov A deeper understanding of how the parasite maintains homotrypanothione homeostasis will be critical for developing strategies to disrupt this delicate balance.
Table 1: Environmental Stressors and Potential Impact on this compound Levels
| Environmental Cue | Potential Effect on this compound Metabolism |
| Oxidative Stress | Upregulation of synthesis and reduction pathways to counteract reactive oxygen species. |
| Nutrient Deprivation | Altered substrate availability for synthesis, potentially leading to metabolic reprogramming. nih.govplos.org |
| pH Changes | Direct impact on enzyme kinetics and protein stability within the pathway. |
| Host Immune Response | Increased demand for antioxidant defense, leading to higher turnover of the homotrypanothione pool. |
Comprehensive Mapping of Its Functional Interplay with Other Cellular Pathways in Trypanosoma cruzi
The influence of this compound extends beyond its primary role in redox balance. It is known to be involved in crucial cellular processes such as the synthesis of DNA precursors and detoxification. nih.gov However, a comprehensive map of its functional interplay with other essential pathways in Trypanosoma cruzi is still lacking.
Future research should aim to elucidate the crosstalk between the this compound pathway and other metabolic networks, including glycolysis, lipid metabolism, and amino acid metabolism. nih.govnih.govnih.govfrontiersin.orgbiorxiv.orgmdpi.com For instance, understanding how the redox state, maintained by this compound, influences the activity of key glycolytic enzymes could reveal metabolic vulnerabilities. Moreover, investigating its role in protein folding and quality control within the endoplasmic reticulum could uncover new functions. nih.gov A systems-level understanding of these interactions will be invaluable for predicting the downstream effects of targeting the homotrypanothione system.
Reassessment of Unique Biochemical Niches for Targeted Therapeutic Strategy Rationale
The enzymes of the trypanothione pathway have long been considered attractive targets for drug development due to their absence in the mammalian host. nih.govnih.gov However, the development of effective and specific inhibitors has been challenging. A reassessment of the unique biochemical features of this compound itself, beyond its enzymatic partners, may offer new therapeutic avenues.
Computational modeling and structural biology can be employed to identify unique "biochemical niches" on the this compound molecule that could be targeted by small molecules. nih.govupf.edu This could involve designing drugs that interfere with its non-enzymatic interactions or that promote its degradation. Furthermore, exploring strategies to disrupt the transport or subcellular compartmentalization of this compound could represent a novel therapeutic approach. By thinking beyond traditional enzyme inhibition, researchers may uncover innovative strategies to compromise the viability of trypanosomatid parasites.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and purifying homotrypanothione disulfide in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled oxidation of homotrypanothione thiols under anaerobic conditions, followed by purification via reversed-phase HPLC. Structural validation requires tandem mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) to confirm disulfide bond connectivity and purity .
- Table 1 : Key Parameters for Synthesis and Purification
Q. How can non-reducing peptide mapping with LC-HRMS resolve disulfide bond connectivity in this compound?
- Methodological Answer : Non-reducing peptide mapping involves enzymatic digestion (e.g., trypsin) without disulfide reduction, followed by LC-HRMS analysis. Peptide fragments retaining disulfide bonds are identified via high-resolution mass shifts and fragmentation patterns. Cross-validation with reducing conditions ensures accuracy .
Q. What quantification methods are most reliable for assessing this compound concentrations in redox studies?
- Methodological Answer :
- Ellman’s Assay : Measures free thiols after disulfide reduction (DTNB reagent, absorbance at 412 nm).
- HPLC-UV Quantification : Uses calibration curves with purified standards.
- Limitations : Ellman’s assay may underestimate disulfide content in complex matrices; HPLC requires baseline separation of analogs .
Advanced Research Questions
Q. How can computational models predict this compound’s redox behavior and enzyme interactions?
- Methodological Answer : Molecular dynamics (MD) simulations and docking studies integrate structural data (e.g., X-ray crystallography) to model disulfide flexibility and binding affinities. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) resolves discrepancies between predicted and observed interactions .
Q. What strategies address contradictions in reported redox potentials of this compound across experimental systems?
- Methodological Answer :
Standardized Buffers : Control pH and ionic strength to minimize environmental variability.
Cross-Method Validation : Compare cyclic voltammetry, spectrophotometric titrations, and enzymatic assays.
Data Normalization : Reference results to internal standards (e.g., glutathione disulfide) .
Q. How do disulfide bond dynamics influence homotrypanothione’s role in parasitic redox homeostasis?
- Methodological Answer : Use site-directed mutagenesis to create disulfide-deficient mutants and compare redox activity with wild-type proteins. Couple with live-cell imaging (roGFP2-based sensors) to monitor real-time thiol/disulfide ratios in parasitic models (e.g., Trypanosoma cruzi) .
Data Presentation and Reproducibility
Q. What are the best practices for documenting disulfide bond analysis data to ensure reproducibility?
- Methodological Answer :
- Raw Data : Include LC-HRMS spectra (m/z values, isotopic patterns) and fragmentation maps.
- Metadata : Specify instrument parameters (e.g., collision energy, resolution).
- Appendices : Provide annotated NMR spectra and HPLC chromatograms .
Q. How should conflicting data on this compound’s stability under physiological conditions be analyzed?
- Methodological Answer : Conduct accelerated degradation studies (varied pH, temperature) with kinetic modeling (Arrhenius plots). Use multivariate analysis to identify critical destabilizing factors (e.g., metal ions, ROS) .
Tables for Advanced Methodologies
Table 2 : Comparative Analysis of Redox Potential Measurement Techniques
Table 3 : Computational Tools for Disulfide Bond Modeling
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
